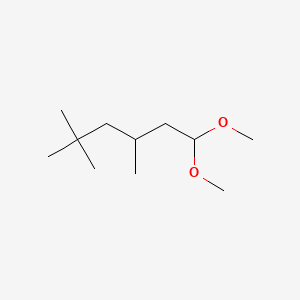
1,1-Dimethoxy-3,5,5-trimethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isononanal dimethyl acetal typically involves the reaction of isononanal with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the aldehyde to the acetal .
Industrial Production Methods
In industrial settings, the production of isononanal dimethyl acetal is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of isononanal and methanol to a reactor containing the acid catalyst, followed by distillation to purify the product .
Analyse Chemischer Reaktionen
Types of Reactions
ISONOMETAL 3993 P undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form isononanoic acid.
Reduction: It can be reduced to form isononanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Isononanoic acid
Reduction: Isononanol
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
ISONOMETAL 3993 P has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis.
Biology: Used in the study of metabolic pathways involving aldehydes and acetals.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used as a solvent and intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of isononanal dimethyl acetal involves its ability to act as a protecting group for aldehydes. By converting aldehydes to acetals, it prevents unwanted side reactions during chemical synthesis. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isononanal: The parent aldehyde of isononanal dimethyl acetal.
Isononanol: The reduced form of isononanal.
Isononanoic acid: The oxidized form of isononanal.
Uniqueness
ISONOMETAL 3993 P is unique due to its ability to form stable acetals, which are resistant to hydrolysis under acidic conditions. This makes it particularly useful in synthetic chemistry where protection of aldehyde groups is required .
Eigenschaften
CAS-Nummer |
72894-13-4 |
|---|---|
Molekularformel |
C11H24O2 |
Molekulargewicht |
188.31 g/mol |
IUPAC-Name |
1,1-dimethoxy-3,5,5-trimethylhexane |
InChI |
InChI=1S/C11H24O2/c1-9(8-11(2,3)4)7-10(12-5)13-6/h9-10H,7-8H2,1-6H3 |
InChI-Schlüssel |
OKMANJUJOSTZGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(OC)OC)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-](/img/structure/B13764054.png)
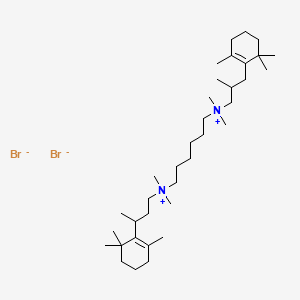

![N,N-diethylspiro[2H-1-benzopyran-2,3'-[3H]naphtho[2,1-b]pyran]-7-amine](/img/structure/B13764070.png)
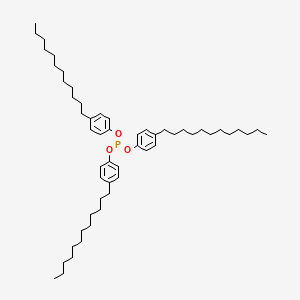
![Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]](/img/structure/B13764082.png)
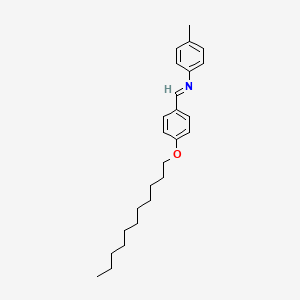
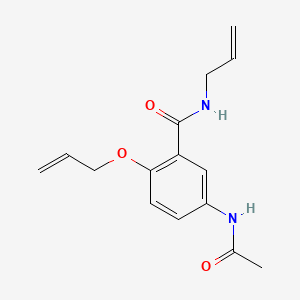
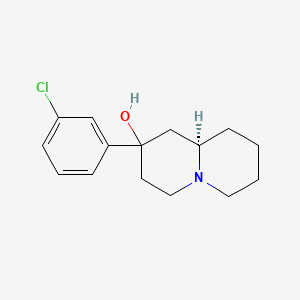
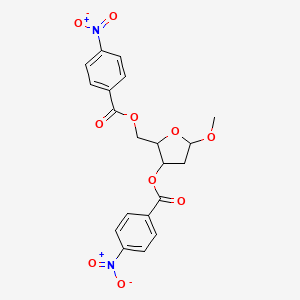

![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)

![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)
